6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one
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Overview
Description
6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group, a furan ring, and a phenyl group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Formation of the Enoyl Group: The enoyl group can be introduced through a Knoevenagel condensation reaction between the furan derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its quinoline core.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid, which are used in organic synthesis and as building blocks for pharmaceuticals.
Uniqueness
6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its combination of a quinoline core with a furan ring and a chloro group, which imparts distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-6H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13,15H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZOGODDQDBWNE-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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